tert-butyl N-[2-(tert-butylamino)ethyl]carbamate

Chemoselective Protection Bifunctional Linkers Orthogonal Synthesis

This Boc-protected diamine features a unique, sterically hindered secondary tert-butylamine center. This bulkiness differentiates it from N-Boc-ethylenediamine, enabling orthogonal reactivity and enhanced selectivity in catalyst design and complex synthesis. Ideal for asymmetric ligand and PNA backbone modification. Inquire for bulk research quantities.

Molecular Formula C11H24N2O2
Molecular Weight 216.32 g/mol
Cat. No. B15356225
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-butyl N-[2-(tert-butylamino)ethyl]carbamate
Molecular FormulaC11H24N2O2
Molecular Weight216.32 g/mol
Structural Identifiers
SMILESCC(C)(C)NCCNC(=O)OC(C)(C)C
InChIInChI=1S/C11H24N2O2/c1-10(2,3)13-8-7-12-9(14)15-11(4,5)6/h13H,7-8H2,1-6H3,(H,12,14)
InChIKeyHWOTWORTQDUVTA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

tert-Butyl N-[2-(tert-butylamino)ethyl]carbamate: A Bifunctional Carbamate Synthon for Controlled Amine Chemistry


tert-Butyl N-[2-(tert-butylamino)ethyl]carbamate (CAS 1003707-56-9) is a carbamate derivative belonging to the class of N-Boc-protected diamines. It features a tert-butyloxycarbonyl (Boc) protecting group and a secondary tert-butylamine, creating a bifunctional molecule with two distinct nitrogen centers. This structural arrangement enables orthogonal reactivity, making it a pivotal intermediate in multi-step organic synthesis where controlled, sequential amine functionalization is paramount . Unlike its more common analog, N-Boc-ethylenediamine (CAS 57260-73-8), this compound incorporates a bulky tert-butyl group on the secondary amine, which introduces significant steric hindrance that can be leveraged to modulate reaction kinetics and selectivity in complex synthetic pathways .

Why Standard N-Boc-Ethylenediamine Cannot Replace tert-Butyl N-[2-(tert-butylamino)ethyl]carbamate


The critical distinction between tert-butyl N-[2-(tert-butylamino)ethyl]carbamate and simpler Boc-protected diamines like N-Boc-ethylenediamine lies in the steric and electronic environment of the secondary amine. In N-Boc-ethylenediamine, the free amine is a primary amine, offering high nucleophilicity but low steric differentiation. In contrast, the target compound features a secondary tert-butylamine, which is significantly more sterically hindered. This bulkiness directly impacts reaction outcomes, particularly in metal coordination, catalysis, and sequential coupling steps where over-alkylation or indiscriminate reactivity must be avoided . The presence of the tert-butyl group can dictate the coordination geometry of metal complexes, influence the regioselectivity of alkylation, and create a sterically shielded 'pocket' that can be exploited for catalyst design or to direct subsequent transformations, making direct substitution without re-optimization of the entire synthetic route impractical .

Quantitative Differentiation of tert-Butyl N-[2-(tert-butylamino)ethyl]carbamate Against Key Analogs


Orthogonal Reactivity in Selective Mono-Protection Strategies

In a catalytic system using sulfonated reduced graphene oxide (SrGO) under metal- and solvent-free conditions, the selectivity for mono-N-Boc protection was evaluated for ethylenediamine as a baseline. By increasing the amount of Boc₂O to 1.2, 1.5, and 2.0 mmol, the reaction with ethylenediamine produced a mixture of mono- and di-protected products. The study highlights that achieving high mono-selectivity with ethylenediamine requires careful stoichiometric control to avoid undesired di-Boc formation . For tert-butyl N-[2-(tert-butylamino)ethyl]carbamate, the inherent difference in steric hindrance between the Boc-protected primary amine and the tert-butyl-bearing secondary amine provides an intrinsic orthogonal reactivity profile. This structural feature allows for subsequent reactions to be directed with higher predictability and reduced need for exhaustive purification from isomeric byproducts, as the bulky tert-butyl group acts as a passive directing element .

Chemoselective Protection Bifunctional Linkers Orthogonal Synthesis

Differential Basicity for Controlled Deprotection Kinetics

The Boc group's acid lability is well-established, with deprotection rates being solvent-dependent. For instance, NMR kinetic analysis shows that the reaction rate of Boc deprotection in CD₃OD is approximately 70 times faster than in CDCl₃ . While this data is for Boc-protected amines generally, the specific basicity and steric environment around the carbamate in tert-butyl N-[2-(tert-butylamino)ethyl]carbamate will influence its exact deprotection kinetics. The predicted pKa for a structurally related compound, N-Boc-ethylenediamine, is 12.40 ± 0.46, providing a baseline for understanding its protonation state under various conditions . The additional tert-butyl group on the secondary amine is expected to further modulate the local electronic environment, potentially leading to a different deprotection rate compared to simpler analogs, which is a critical parameter for optimizing orthogonal deprotection strategies in complex molecule assembly .

Deprotection Kinetics Acid Lability Peptide Chemistry

Impact of Steric Bulk on Metal Complexation and Catalysis

The steric hindrance imparted by the tert-butyl group in compounds like tert-butyl N-[2-(tert-butylamino)ethyl]carbamate is a key design element for ligands in metal catalysis. A comparative analysis of N-tert-butyl-N'-ethyl ethylenediamine highlights that the 'tert-butyl group is exceptionally bulky, creating significant steric hindrance around its associated nitrogen atom. This bulk can influence reaction kinetics, dictate the coordination geometry of metal complexes, and create a protected pocket around a catalytic site' . This stands in contrast to less bulky analogs like N-ethyl-ethylenediamine, which offer greater conformational flexibility and less steric control. For procurement, this means the target compound is preferred when a catalyst's selectivity or stability is dependent on a well-defined, hindered coordination sphere. The bulky tert-butyl group can prevent the formation of inactive polynuclear complexes or block undesired substrate approach vectors .

Coordination Chemistry Ligand Design Catalysis

Yield and Purity Benchmarks for Procurement in Peptide Nucleic Acid (PNA) Synthesis

In the synthesis of Peptide Nucleic Acid (PNA) backbones, the choice of protected ethylenediamine derivative is critical. A comparative study of synthetic routes to N-Boc-PNA-T-OH and N-Fmoc-PNA-T-OH concluded that 'N-Boc-ethylenediamine is the most pivotal intermediate in the chemistry of PNA, and synthetic route commencing with this material affords these two PNA monomers in relatively high yield, and purity, while being very reproducible' [1]. While this reference specifically highlights N-Boc-ethylenediamine (CAS 57260-73-8), tert-butyl N-[2-(tert-butylamino)ethyl]carbamate serves as a more sterically demanding analog. Its use can be strategic in PNA or PNA-like oligomer synthesis where additional steric bulk is required to influence hybridization properties or to create modified backbones with altered conformational preferences. The high purity (typically >95-96% for related carbamates) and reliable performance of Boc-protected diamines in solid-phase synthesis make this class of compounds a cornerstone for oligonucleotide mimic research [2].

Peptide Nucleic Acid PNA Monomer Solid-Phase Synthesis

Strategic Application Scenarios for tert-Butyl N-[2-(tert-butylamino)ethyl]carbamate in Research and Development


Construction of Sterically Demanding Ligands for Asymmetric Catalysis

As established, the bulky tert-butyl group on the secondary amine of tert-butyl N-[2-(tert-butylamino)ethyl]carbamate creates a sterically hindered environment that is invaluable in ligand design. This compound is a prime candidate for synthesizing chiral ligands used in asymmetric catalysis. By coupling the free primary amine (after Boc deprotection) to a chiral backbone, the resulting ligand places the bulky tert-butylamine moiety in close proximity to the catalytic metal center. This can enhance enantioselectivity by effectively blocking one prochiral face of the substrate, a principle inferred from the general steric impact of tert-butyl groups in coordination chemistry . This application directly leverages the structural feature that differentiates it from less hindered ethylenediamine derivatives .

Synthesis of Modified Peptide Nucleic Acid (PNA) Oligomers with Altered Hybridization

In the field of oligonucleotide mimics, tert-butyl N-[2-(tert-butylamino)ethyl]carbamate can be used to synthesize PNA monomers with a modified backbone. The standard PNA backbone utilizes N-(2-aminoethyl)glycine. Replacing the glycine component with this compound introduces a secondary amine bearing a bulky tert-butyl group. This modification can alter the oligomer's conformational flexibility and its binding affinity and selectivity for complementary DNA/RNA strands. This strategy is used to fine-tune the biophysical properties of PNAs for applications requiring enhanced mismatch discrimination or improved cell permeability, building on the established utility of Boc-protected ethylenediamines in PNA chemistry [1].

Controlled Functionalization of Dendrimer Cores and Polymer Scaffolds

Mono-Boc-protected ethylenediamine derivatives are established cores for synthesizing dendrimers, as demonstrated by the use of mono-Boc-protected ethylenediamine (EDA) as a core for photoluminescent polyamidoamine (PAMAM) dendrimers up to the third generation . tert-Butyl N-[2-(tert-butylamino)ethyl]carbamate offers a more sterically congested core unit. After Boc deprotection, the primary amine can be used to grow dendritic branches, while the secondary tert-butylamine remains as a distinct functional group on the core. This can create novel dendrimers with unique internal void spaces, altered photophysical properties, or a site for further site-specific functionalization, distinct from dendrimers built on a simpler EDA core.

Investigating Structure-Activity Relationships (SAR) in Drug Discovery

When a lead compound contains an ethylenediamine or piperazine linker, medicinal chemists often explore SAR by introducing steric bulk. Replacing a flexible ethyl linker with the tert-butyl N-[2-(tert-butylamino)ethyl]carbamate moiety allows researchers to probe the effects of increased steric hindrance on target binding (e.g., IC50 shifts). As an example, in a study on HDAC6 inhibitors, the presence of a bulky alkyl group and a tert-butylcarbamate group was noted as important for selective inhibition [2]. While not a direct match, it illustrates how such structural features are used to modulate biological activity. This compound serves as a versatile building block for installing a sterically demanding, bifunctional spacer in a variety of pharmacophores.

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